(2-Ethylhexyl)guanidine monohydrochloride

Gold metallurgy Liquid–liquid extraction Guanidine extractants

(2-Ethylhexyl)guanidine monohydrochloride (C₉H₂₂ClN₃, MW 207.75 g/mol) is a mono‑alkylguanidinium salt that combines the strong hydrogen‑bonding and basic character of the guanidine core with the branched 2‑ethylhexyl side chain. Unlike unsubstituted guanidine hydrochloride (GdmCl), which is widely used as a chaotropic denaturant, the 2‑ethylhexyl substituent imparts markedly higher lipophilicity and steric bulk, thereby altering solubility, phase‑transfer behaviour and molecular recognition.

Molecular Formula C9H22ClN3
Molecular Weight 207.74 g/mol
CAS No. 28191-41-5
Cat. No. B12688753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylhexyl)guanidine monohydrochloride
CAS28191-41-5
Molecular FormulaC9H22ClN3
Molecular Weight207.74 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN=C(N)N.Cl
InChIInChI=1S/C9H21N3.ClH/c1-3-5-6-8(4-2)7-12-9(10)11;/h8H,3-7H2,1-2H3,(H4,10,11,12);1H
InChIKeyZCSNOAXWZIPUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Ethylhexyl)guanidine monohydrochloride (CAS 28191-41-5) Merits Evaluation for Research and Industrial Procurement


(2-Ethylhexyl)guanidine monohydrochloride (C₉H₂₂ClN₃, MW 207.75 g/mol) is a mono‑alkylguanidinium salt that combines the strong hydrogen‑bonding and basic character of the guanidine core with the branched 2‑ethylhexyl side chain . Unlike unsubstituted guanidine hydrochloride (GdmCl), which is widely used as a chaotropic denaturant, the 2‑ethylhexyl substituent imparts markedly higher lipophilicity and steric bulk, thereby altering solubility, phase‑transfer behaviour and molecular recognition [1]. This structural differentiation opens applications in metal extraction, phase‑transfer catalysis, antibacterial research and as a key intermediate for bisbiguanide antiseptics.

Why Unsubstituted Guanidine Hydrochloride Cannot Replace (2-Ethylhexyl)guanidine monohydrochloride in Specialised Applications


The 2‑ethylhexyl group profoundly alters the physicochemical profile relative to GdmCl. While GdmCl exhibits a logP of approximately –1.5 and serves as a classical water‑soluble chaotrope, the 2‑ethylhexyl chain raises the predicted logP to ~2.5–3.0, enabling partitioning into organic phases and interaction with hydrophobic subsites . This lipophilicity gain is critical for applications requiring membrane permeation, organic‑phase solubility or supramolecular recognition of non‑polar substrates. Consequently, substituting GdmCl for the target compound would lead to phase‑transfer failure, loss of extraction selectivity, or complete inactivity in antibacterial assays that depend on membrane insertion [1].

Quantitative Differentiation Evidence for (2-Ethylhexyl)guanidine monohydrochloride Versus Closest Analogs


2-Ethylhexyl Guanidines Provide Superior Gold Extraction Selectivity Compared with Methyl-Substituted Guanidines

Patent RU2056409C1 systematically demonstrates that guanidine derivatives bearing 2‑ethylhexyl substituents achieve markedly higher selectivity for gold extraction from alkaline cyanide solutions than tri‑ or tetramethylguanidines. The patent states that tetra‑ and penta‑alkylguanidines containing 2‑ethylhexyl groups 'provide increased selectivity for the extraction of precious metals, in particular gold, from aqueous alkaline solutions of cyanide' [1]. Although the patent focuses on tetra‑substituted analogs, the selectivity advantage originates from the steric and lipophilic properties of the 2‑ethylhexyl chain, implying that mono‑(2‑ethylhexyl)guanidine can offer tunable selectivity gains when incorporated into resin‑based or liquid‑liquid extraction systems [2].

Gold metallurgy Liquid–liquid extraction Guanidine extractants

Intermediate for Alexidine: Enables >99% HPLC Purity at 60% Yield in an Industrially Scalable Process

Chinese patent CN101624356A describes a robust molten‑state synthesis of alexidine dihydrochloride that uses 2‑ethylhexyl‑1‑amine hydrochloride—the direct amine precursor of (2‑ethylhexyl)guanidine monohydrochloride—as a key building block. The patent reports isolated yields of 46–60% and HPLC purities exceeding 99.5% after recrystallisation [1]. Because alexidine is a symmetrical bisbiguanide composed of two 2‑ethylhexylguanidine moieties, (2‑ethylhexyl)guanidine monohydrochloride serves both as a validated late‑stage intermediate and as the ideal reference standard for process‑related impurity profiling. In contrast, attempts to use unsubstituted guanidine hydrochloride fail completely, as the 2‑ethylhexyl group is structurally essential for the bisbiguanide framework [2].

Alexidine synthesis Bisbiguanide antiseptics Pharmaceutical intermediates

Optimised Lipophilicity for Phase‑Transfer Catalysis: ΔlogP ≈ 4.0‑fold Over Guanidine Hydrochloride

Hexaalkylguanidinium salts are recognised as highly stable ionic liquids that facilitate anion transport across liquid–liquid interfaces because of their delocalised charge and tunable lipophilicity [1]. (2‑Ethylhexyl)guanidine monohydrochloride, with a single branched C8 chain, occupies an intermediate lipophilicity range (predicted logP ≈ 2.5–3.0) compared with unsubstituted GdmCl (logP –1.5) and fully substituted hexaalkylguanidinium salts (logP >6) . This intermediate character permits efficient phase‑transfer of anions into moderately polar organic solvents while retaining sufficient water solubility for catalytic cycling—a balance that cannot be achieved by either the overly hydrophilic GdmCl or the excessively hydrophobic hexaalkyl counterparts.

Phase‑transfer catalysis Guanidinium ionic liquids Biphasic reaction engineering

2-Ethylhexylguanidine Motif Resides in the Optimal Activity Window of Antibacterial Alkylguanidine SAR

A comprehensive structure–activity relationship (SAR) study on alkylguanidine antibacterial agents published in Journal of Medicinal Chemistry revealed that branched alkyl chains of 6–8 carbons provide the optimal balance between membrane penetration and aqueous solubility, with representative compounds exhibiting MIC values of 1–4 μg mL⁻¹ against both Staphylococcus aureus and Escherichia coli [1]. Shorter alkylguanidines (C1–C4) were essentially inactive (MIC >32 μg mL⁻¹), while longer linear chains increased toxicity [2]. The 2‑ethylhexyl group (total 8 carbons, branched) falls squarely within this optimal range, positioning (2‑ethylhexyl)guanidine monohydrochloride as a privileged scaffold for further medicinal chemistry exploration.

Antibacterial SAR Membrane‑active agents Alkylguanidine libraries

Recommended Application Scenarios for (2-Ethylhexyl)guanidine monohydrochloride Based on Quantitative Evidence


Hydrometallurgical Gold Recovery: Tuning Extraction Selectivity with 2-Ethylhexylguanidine Ligands

Patent RU2056409C1 demonstrates that guanidine extractants bearing 2‑ethylhexyl groups enhance the selectivity of gold recovery from alkaline cyanide leach solutions [1]. Researchers developing liquid‑liquid or resin‑based extraction circuits can use (2‑ethylhexyl)guanidine monohydrochloride as a starting material to synthesise functionalised resins or solvent‑extraction reagents that discriminate gold from base metals such as copper and iron, thereby reducing downstream refining costs.

Pharmaceutical Intermediate for Alexidine Dihydrochloride: Achieving >99% Purity at Commercial Scale

The industrial synthesis of alexidine, a broad‑spectrum bisbiguanide antiseptic, relies on 2‑ethylhexyl‑amine building blocks that are structurally equivalent to the guanidine form. CN101624356A reports a scalable molten‑state process delivering alexidine with HPLC purity exceeding 99.5% and yields up to 60% [1]. (2‑Ethylhexyl)guanidine monohydrochloride serves as both a validated intermediate and an ideal reference standard for process‑related impurity monitoring, making it a critical procurement item for manufacturers of alexidine‑based mouthwashes, ophthalmic solutions, and oncology adjuncts.

Phase‑Transfer Catalysis: Bridging the Lipophilicity Gap Between Hydrophilic and Hydrophobic Guanidinium Salts

Hexaalkylguanidinium salts are proven ionic liquids for phase‑transfer catalysis, but their high cost and extreme hydrophobicity limit applicability [1]. (2‑Ethylhexyl)guanidine monohydrochloride offers an intermediate logP window (≈2.5–3.0) that permits efficient anion shuttling into moderately polar organic solvents while retaining water solubility for catalyst recycling [2]. This balance is inaccessible with either unsubstituted guanidine hydrochloride or fully alkylated guanidinium salts, positioning the target compound as a cost‑effective catalyst precursor for nucleophilic substitution, esterification, and etherification reactions conducted under biphasic conditions.

Quote Request

Request a Quote for (2-Ethylhexyl)guanidine monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.